REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[CH:4][CH:3]=1.[CH3:11][C:12]1[CH:17]=[CH:16][C:15]([N:18]=C=O)=[CH:14][CH:13]=1.O>[O-]CC.[Na+].CO>[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([NH:18][C:15]2[CH:16]=[CH:17][C:12]([CH3:11])=[CH:13][CH:14]=2)=[O:8])=[CH:9][CH:10]=1 |f:3.4|
|
Name
|
|
Quantity
|
95.31 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C(=O)O)C=C1
|
Name
|
N,N'-dimethylacetamide
|
Quantity
|
575 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
97.87 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)N=C=O
|
Name
|
|
Quantity
|
3.5 L
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
35 °C
|
Type
|
CUSTOM
|
Details
|
stirred under a nitrogen atmosphere at 35° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added to a reactor
|
Type
|
CUSTOM
|
Details
|
equipped with a reflux condenser
|
Type
|
CUSTOM
|
Details
|
to provide a solution
|
Type
|
CUSTOM
|
Details
|
to 40° C
|
Type
|
TEMPERATURE
|
Details
|
At this time, heating of the reactor commences and a 160° C. temperature
|
Type
|
CUSTOM
|
Details
|
After three hours at the 160° C. reaction temperature
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
the reactor is cooled to 30° C. the the contents
|
Type
|
FILTRATION
|
Details
|
A precipitated white crystalline product is recovered by filtration of the aqueous slurry
|
Type
|
CUSTOM
|
Details
|
then dried in a vacuum oven at 80° C.
|
Type
|
WAIT
|
Details
|
5 mm Hg for fifteen hours
|
Type
|
STIRRING
|
Details
|
The dry product and methanol (700 milliliters) are stirred together
|
Type
|
TEMPERATURE
|
Details
|
with heating
|
Type
|
CUSTOM
|
Details
|
to provide a solution at 63° C
|
Type
|
FILTRATION
|
Details
|
a white crystalline product is filtered off
|
Type
|
CUSTOM
|
Details
|
dried at 70° C.
|
Reaction Time |
52 min |
Name
|
|
Type
|
|
Smiles
|
CC1=CC=C(C(=O)NC2=CC=C(C=C2)C)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |